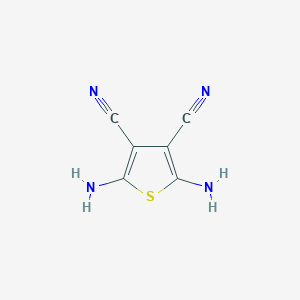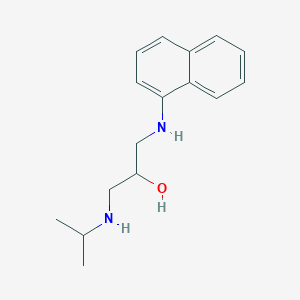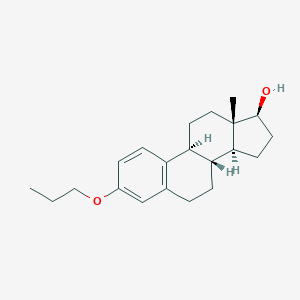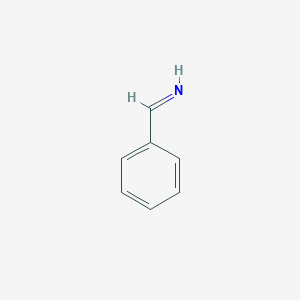
Dehydrodivanillin
概要
説明
Dehydrodivanillin (DHDV) is a naturally occurring phenolic compound found in the bark of the red oak tree (Quercus rubra). It is an important component of the flavoring and fragrances industry, and is used in a variety of products, including cosmetics, perfumes, and foodstuffs. DHDV has a wide range of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been shown to have potential therapeutic applications in the treatment of various diseases and disorders, such as diabetes, Alzheimer’s disease, and obesity.
科学的研究の応用
食品、化粧品、香料産業
Dehydrodivanillinは、食品、化粧品、香料産業において重要な関心を集めている天然物です . 抗酸化剤や香料として使用されています .
製薬産業
製薬業界では、this compoundは商業的に重要です . しかし、この分野における具体的な用途は、入手可能なリソースでは詳しく説明されていません。
マイクロリソグラフィー用ポジ型フォトレジストの調製
This compoundは、マイクロリソグラフィー用ポジ型フォトレジストの調製に使用されてきました . このプロセスは、半導体やマイクロエレクトロニクスの製造に使用されています。
電子デバイスへの応用
This compoundのような小さな有機分子は、近年、電子デバイスへの応用において重要性を増しています . これらの用途には、発光ダイオード(LED)や太陽電池が含まれます .
電荷輸送と光電特性
This compoundのような小さな有機分子の非晶質および多結晶薄膜は、良好な電荷輸送と光電特性を提供します . これにより、さまざまな電子デバイスでの使用に適しています。
ポリ(p-フェニレンビニレン)の合成
This compoundは、共役有機材料の一種であるポリ(p-フェニレンビニレン)(PPV)を合成するための前駆体として使用されてきました . <a data-citationid="867
作用機序
Target of Action
Dehydrodivanillin, also known as Divanillin, is primarily targeted by the lignin-degrading actinomycete Streptomyces viridosporus T7A . This organism readily degrades the lignin model compound this compound .
Mode of Action
The interaction between this compound and its target involves the catabolism of this compound by the Streptomyces viridosporus T7A . This process is facilitated by certain enzymes involved in this compound catabolism .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of lignin-related aromatic compounds . The catabolic enzymes may be encoded on a plasmid . In addition, the enzyme systems for β-aryl ether and biphenyl degradation, O demethylation linked with one carbon metabolism, the protocatechuate (PCA) 4,5-cleavage pathway, and the multiple 3-O-methylgallate (3MGA) catabolic pathways in SYK-6 are outlined .
Result of Action
The molecular and cellular effects of this compound’s action involve the degradation of the lignin model compound this compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under strictly anaerobic conditions, this compound was found to be biodegradable at 37°C by microflora from cow rumen fluid . The anaerobes were acclimated on this compound for 2 weeks, leading to this compound-degrading microflora with rates of degradation eight times higher than those initially .
生化学分析
Biochemical Properties
Dehydrodivanillin interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the lignin-degrading actinomycete Streptomyces viridosporus T7A has been shown to readily degrade this compound . This interaction involves catabolic enzymes, which are thought to be encoded on a plasmid .
Cellular Effects
The effects of this compound on cells are primarily observed in its interactions with enzymes involved in lignin degradation. For example, Streptomyces viridosporus T7A, when exposed to this compound, shows changes in its ability to degrade lignin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes involved in lignin degradation. The compound is catabolized by these enzymes, leading to changes in the organism’s ability to degrade lignin .
Temporal Effects in Laboratory Settings
It is known that the compound is readily degraded by certain organisms, suggesting that it may not have long-term stability in biological systems .
Metabolic Pathways
This compound is involved in the metabolic pathways related to lignin degradation. It interacts with catabolic enzymes in this pathway, which are thought to be encoded on a plasmid .
特性
IUPAC Name |
3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQUZVZBUTVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862830 | |
| Record name | 6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Fruity vanilla aroma | |
| Record name | Divanillin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water; soluble in benzyl alcohol, Soluble (in ethanol) | |
| Record name | Divanillin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2092-49-1 | |
| Record name | Divanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2092-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrodivanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrodivanillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-Dihydroy-5,5'-dimethoxy-biphenyldicarboxald. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PYY1H4BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Divanillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
315.00 °C. @ 760.00 mm Hg | |
| Record name | Divanillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of divanillin?
A1: Divanillin has a molecular formula of C16H14O6 and a molecular weight of 302.29 g/mol.
Q2: What spectroscopic data are available for divanillin?
A2: Divanillin has been extensively characterized using various spectroscopic techniques. These include:* Infrared (IR) Spectroscopy: Identifies functional groups such as carbonyl (C=O) stretching at 1665 cm−1 [].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including 1H and 13C NMR data for divanillin and its derivatives [, , , , , , ].* UV-Vis Spectroscopy: Reveals electronic transitions and provides information on conjugated systems within the molecule [, , ].
Q3: What is the crystal structure of divanillin?
A3: Divanillin crystallizes in the orthorhombic space group Pba2 with two molecules per unit cell []. The molecules are linked through strong alcohol-aldehyde hydrogen bonds, forming a three-dimensional hydrogen-bonding network. These networks interpenetrate, forming a complex structure proposed to explain the aging process observed in divanillin powders.
Q4: Can divanillin act as a precursor for the synthesis of other compounds?
A4: Yes, divanillin serves as a valuable precursor for synthesizing various compounds:* Epoxy Monomers: Diglycidyl ether of divanillyl alcohol (DiGEDVA), triglycidylether of divanillyl alcohol (TriGEDVA), and tetraglycidyl of divanillyl alcohol (TetraGEDVA) are synthesized from divanillyl alcohol [].* Schiff Base Polymers: Divanillin condenses with alkyl diamines to produce Schiff base polymers [].* Lignin Model Compounds: Divanillin derivatives react with α-bromo acetovanillone derivatives to produce trimeric lignin model compounds []. * Biobased Polymers: Divanillin undergoes electrochemical reductive coupling (pinacolization) to form polyvanillin [, ].
Q5: What are the potential applications of divanillin-based epoxy precursors?
A5: Divanillin-based epoxy precursors, such as DiGEDVA, TriGEDVA, and TetraGEDVA, are promising candidates for developing biobased epoxy thermosets []. These thermosets show potential for use in structural composites and adhesives due to their comparable thermal and mechanical properties to conventional bisphenol A-based epoxy networks.
Q6: What is the biological activity of divanillin?
A6: Divanillin exhibits promising biological activities, including:* Antimetastatic Activity: It inhibits the invasion of hepatocellular carcinoma cells more potently than vanillin, suggesting potential as an antimetastatic agent []. * Taste Enhancement: Divanillin acts as a taste enhancer, imparting a creamy sensation in food applications [].
Q7: How does divanillin interact with bovine serum albumin?
A7: Divanillin exhibits a strong interaction with bovine serum albumin (BSA) []. This interaction induces axial chirality in divanillin, evidenced by a strong induced circular dichroism (ICD) signal. Divanillin shows a higher binding affinity to BSA than vanillin, primarily binding to Sudlow's site I.
Q8: How does the dimeric structure of divanillin influence its antimetastatic activity?
A8: The dimeric structure of divanillin significantly enhances its antimetastatic activity compared to vanillin []. This increased potency is attributed to stronger binding to the Y397 pocket of the focal adhesion kinase (FAK) FERM domain, a key protein involved in cancer cell metastasis.
Q9: Are there any known applications of divanillin in drug delivery?
A9: Yes, divanillin has been investigated as a crosslinking agent for the development of drug delivery systems. For example, cannabidiol-loaded starch nanoparticles crosslinked with divanillin showed promising results in enhancing the nose-to-brain delivery of cannabidiol and exhibited anti-inflammatory activity in a microglia cell line [].
Q10: Is divanillin considered a sustainable material?
A10: Divanillin, derived from vanillin, can be considered a sustainable material. Vanillin can be sourced from lignin, a by-product of the paper and pulp industry []. This connection to renewable resources makes divanillin and its derivatives attractive alternatives to petroleum-based materials.
Q11: What is known about the biodegradation of divanillin?
A11: Research shows that divanillin can be degraded by anaerobic bacteria, particularly from cow rumen fluid [, ]. Specific bacteria, including Fusobacterium varium and Enterococcus faecium, have been identified to synergistically degrade divanillin [, , ]. These findings provide insights into the environmental fate of divanillin and its potential bioremediation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)








![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
